molecular formula C14H15N3 B565277 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole CAS No. 1217755-82-2

3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

Cat. No.: B565277
CAS No.: 1217755-82-2
M. Wt: 225.295
InChI Key: WPDCBQPOJXEMKM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano Group (-C≡N)

  • Electronic effects : The strong electron-withdrawing nature (σₚ = +0.66) induces partial positive charge at C6, enhancing electrophilic reactivity.
  • Spectroscopic signature : Infrared spectroscopy shows a characteristic C≡N stretch at 2,220–2,240 cm⁻¹, shifted from aliphatic nitriles (2,240–2,260 cm⁻¹) due to conjugation with the aromatic system.

N-Methylamino Group (-NHCH₃)

  • Basicity : pKₐ ≈ 9.2 (calculated), weaker base than primary amines due to methyl substitution.
  • Hydrogen-bonding capacity : Acts as both H-bond donor (N–H) and acceptor (lone pair on N), with calculated H-bond energy of -5.8 kcal/mol.

Table 2: Functional group interactions in biological systems

Group Interaction Type Energy (kcal/mol)
-C≡N Dipole-dipole -3.2 to -4.7
-NHCH₃ H-bond (donor) -5.8 ± 0.3
Aromatic π Cation-π -8.1 to -12.4

IUPAC Nomenclature and Alternative Systematic Designations

The systematic IUPAC name derives from the parent carbazole system:
Preferred IUPAC Name
(3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Alternative Designations

  • (3S)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
  • Frovatriptan Impurity 20 (pharmaceutical nomenclature)
  • 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro-3-(methylamino)-, (3S)-

CAS Registry Numbers

  • 1217755-82-2 (3S enantiomer)
  • 247939-84-0 (3R enantiomer)

Properties

IUPAC Name

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCBQPOJXEMKM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652340
Record name (3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217755-82-2
Record name (3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The tetrahydrocarbazole backbone is classically synthesized via the Fischer indole reaction, which cyclizes aryl hydrazines with ketones under acidic conditions. For 3S-6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, this method begins with 4-cyanophenylhydrazine and 4-methylaminocyclohexanone (or its protected derivatives) in glacial acetic acid. The reaction proceeds through acid-catalyzed cyclodehydration, forming the tetrahydrocarbazole core with simultaneous introduction of the cyano group at position 6 .

However, this route produces a racemic mixture of 3R and 3S enantiomers, necessitating subsequent resolution steps. Modifications to the classic procedure include using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 70%. For example, microwave-assisted synthesis at 150°C for 15 minutes in acetic acid achieves complete conversion, compared to 6–8 hours under conventional heating.

Enantiomeric Resolution Using Chiral Acids

To isolate the 3S enantiomer, diastereomeric salt formation with chiral resolving agents is employed. A patented method describes the use of L-pyroglutamic acid to resolve racemic 6-cyano-3-N-methylamino-tetrahydrocarbazole . The process involves:

  • Reacting the racemate with L-pyroglutamic acid in ethanol-water mixtures.

  • Recrystallizing the resulting diastereomeric salts to enrich the desired 3S enantiomer.

  • Neutralizing the resolved salt with a base (e.g., NaOH) to recover the free amine .

This method achieves an enantiomeric excess (ee) of >98% for the 3S configuration after two recrystallizations . Alternative resolving agents, such as D-tartaric acid or O,O′-dibenzoyl-L-tartaric acid , have also been explored but show lower selectivity compared to L-pyroglutamic acid .

Catalytic Asymmetric Synthesis

Recent advances leverage chiral catalysts to directly synthesize the 3S enantiomer without resolution. A notable approach uses Brønsted acid catalysts (e.g., SPINOL-derived phosphoric acids) to induce asymmetry during the Fischer indole cyclization. For instance, a catalyst loading of 5 mol% in toluene at 80°C yields the 3S enantiomer with 85% ee and 62% isolated yield.

Another catalytic method employs transition-metal complexes with chiral ligands. Palladium-catalyzed asymmetric allylic amination introduces the N-methylamino group with high stereocontrol. This stepwise strategy involves:

  • Synthesizing 6-cyano-1,2,3,4-tetrahydrocarbazole via Fischer indole reaction.

  • Introducing the N-methylamino group using Pd(OAc)₂ and a chiral bisoxazoline ligand.

Microwave-Assisted Optimization

Microwave technology significantly enhances reaction efficiency. A comparative study demonstrates that microwave irradiation at 150°C for 20 minutes achieves a 92% yield of the tetrahydrocarbazole intermediate, whereas conventional heating requires 8 hours for 78% yield. This method is particularly advantageous for large-scale synthesis, reducing energy consumption and side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary preparation methods:

Method Yield (%) ee (%) Time Key Advantages
Fischer Indole + Resolution65–75>9824–48 hoursHigh enantiopurity; scalable
Catalytic Asymmetric60–7085–9012–18 hoursAvoids resolution steps
Microwave-Assisted85–92N/A15–30 minutesRapid; energy-efficient

Critical Challenges and Solutions

  • Stereochemical Control : Achieving high ee for the 3S configuration remains challenging. Combining catalytic asymmetric synthesis with single recrystallization improves ee to >99%.

  • Functional Group Compatibility : The cyano group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis. Using boron trifluoride-acetic acid complex mitigates premature hydrolysis .

  • Scalability : Resolution-based methods generate 50% waste (unwanted 3R enantiomer). Catalytic routes address this but require expensive ligands.

Chemical Reactions Analysis

Types of Reactions

3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole exhibits notable antimicrobial properties. Studies have shown its effectiveness against various human pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial activity is often evaluated using methods like the agar well diffusion assay, which measures the compound's ability to inhibit bacterial growth .

Anticancer Potential

The compound has also attracted attention for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis . Molecular docking studies have been employed to predict the binding affinity of this compound to specific proteins involved in cancer progression.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development processes. Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Molecular Docking Studies

Molecular docking studies have been utilized to understand better how this compound interacts with biological targets at the molecular level. These studies provide insights into its potential mechanisms of action and help identify suitable analogs for further development .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus; inhibition zones measured using agar diffusion method .
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines; suggested pathways involved include mitochondrial dysfunction .
Study CMolecular DockingIdentified potential binding sites on target proteins; binding energy ranged from -5.8 to -8.2 kcal/mol .

Mechanism of Action

The mechanism of action of 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity and protein-protein interactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

The 3R enantiomer (CAS 247939-84-0) shares identical molecular formula and weight with the 3S form but differs in stereochemistry at position 3. Key distinctions include:

  • Application : The 3R enantiomer is a critical intermediate in synthesizing Frovatriptan , a 5-HT₁B/₁D receptor agonist used for migraines .
  • Commercial Availability : Priced at $380/5 mg, it is marketed as a pharmaceutical intermediate .
Table 1: 3S vs. 3R Enantiomers
Property 3S Isomer 3R Isomer
CAS Number 147009-33-4 247939-84-0
Key Application Antiviral research Frovatriptan synthesis
Solubility 0.59 g/L (water) Methanol-soluble
Commercial Use Research-grade Pharmaceutical intermediate

Racemic and Deuterated Derivatives

  • rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 (CAS 1794979-58-0): A deuterated racemic mixture used in pharmacokinetic and metabolic studies. Retains the core structure but incorporates deuterium, enhancing stability for isotopic tracing .

Broader Carbazole Derivatives

Carbazole analogs with modified substituents exhibit diverse pharmacological profiles:

Table 2: Key Carbazole-Based Compounds
Compound Name Substituents Therapeutic Use Source
AMMTC N-acetyl-4-aminomethyl-6-methoxy Melatonin receptor modulation G-protein guide
3-Methylamino-6-carboxamido-THC* 6-carboxamido, 3-methylamino Antiviral (e.g., Arbidol analogs) Indole review
GR196429 Furoindole-based 5-HT receptor agonism G-protein guide

*THC: Tetrahydrocarbazole

Research Findings and Mechanistic Insights

  • Stereochemical Impact: The 3S and 3R enantiomers demonstrate divergent biological activities due to receptor-binding stereoselectivity.
  • Deuterated Analogs : Racemic deuterated variants enable precise metabolic profiling without altering primary pharmacology, a common strategy in drug development .

Biological Activity

3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a compound of significant interest due to its potential therapeutic applications. It belongs to the tetrahydrocarbazole family, which has been studied for various pharmacological activities including anticancer, antidiabetic, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C14H15N3
  • Molecular Weight : 225.29 g/mol
  • Stereochemistry : Racemic mixture
  • SMILES Notation : CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N .

1. Anticancer Activity

Research has demonstrated that tetrahydrocarbazole derivatives exhibit notable anticancer properties. For instance, studies on cell lines such as HT-29 (colon cancer) have shown that certain derivatives can inhibit cell growth effectively. The cytotoxicity was assessed using the MTT assay, which measures the metabolic activity of cells.

CompoundCell LineIC50 Value (µM)Reference
This compoundHT-2912.5
1,2,3,4-Tetrahydrocarbazole DerivativeHepG215.0

The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

2. Antidiabetic Activity

Tetrahydrocarbazole derivatives have also been investigated for their antidiabetic effects. A study reported that compounds derived from this scaffold showed significant glucose-lowering activity comparable to standard antidiabetic medications.

CompoundModelEffectivenessReference
Compound 13a (derived from tetrahydrocarbazole)In vivo (Diabetic Rats)Comparable to Pioglitazone
This compoundIn vitro (HepG2)Significant glucose consumption reduction

These findings suggest that this compound may act as an AMP-activated protein kinase (AMPK) activator.

3. Neuroprotective Effects

The compound has been identified as an orexin type 2 receptor agonist, indicating potential use in treating narcolepsy and other sleep disorders. This activity is particularly relevant given the role of orexin receptors in regulating wakefulness and energy balance.

Case Studies

A notable case study involved the synthesis and biological evaluation of various N-substituted tetrahydrocarbazole derivatives. The study highlighted that modifications at the nitrogen atom significantly influenced both the receptor binding affinity and biological activity.

Study Overview

  • Objective : To synthesize N-substituted tetrahydrocarbazoles and evaluate their biological activities.
  • Methodology : Compounds were synthesized using Fischer indole synthesis followed by various modifications.
  • Results : Several derivatives demonstrated enhanced activity against cancer cell lines and improved metabolic profiles in diabetic models.

Q & A

Basic: What are the established synthetic routes for 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole?

The compound is synthesized via Borsche-Drechsel cyclization , a method optimized for tetrahydrocarbazole derivatives. Starting materials typically include cyclohexanone derivatives and substituted phenylhydrazines. For the cyano and methylamino groups, post-cyclization modifications are required:

  • Cyanation : Introduce the cyano group at position 6 via nitration followed by Sandmeyer reaction or direct substitution.
  • Methylamination : Reductive amination or nucleophilic substitution at position 3 using methylamine derivatives.
    Yields vary depending on reaction conditions (e.g., acid catalysis for cyclization , controlled reduction for stereochemical integrity ).

Basic: What analytical techniques are critical for characterizing enantiomeric purity?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • NMR : Analyze 1H^1H and 13C^13C spectra for diastereotopic proton splitting and coupling constants indicative of the 3S configuration .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal data (see InChIKey in for structural parameters) .
  • Polarimetry : Compare specific rotation values against literature data (e.g., [α]D25=+42.5°[α]_D^{25} = +42.5° in methanol) .

Basic: How does this compound serve as an intermediate in Frovatriptan synthesis?

The compound is a chiral precursor in Frovatriptan’s asymmetric synthesis. Key steps include:

  • Stereoselective alkylation at position 3 to retain the 3S configuration.
  • Carboxamide introduction via hydrolysis of the cyano group under acidic conditions, followed by amidation .
    Controlled reaction conditions (temperature < 0°C, inert atmosphere) prevent racemization .

Advanced: What challenges arise in achieving enantioselective synthesis?

  • Racemization Risk : The methylamino group at position 3 is prone to epimerization under basic or high-temperature conditions. Mitigation involves low-temperature reactions (< -10°C) and non-polar solvents (e.g., dichloromethane) .
  • Catalyst Selection : Asymmetric hydrogenation catalysts (e.g., Rhodium-DuPhos) improve enantiomeric excess (ee > 95%) but require rigorous purification to remove metal residues .

Advanced: How can researchers resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., methanol vs. DMSO) arise from polymorphic forms or residual solvents. Recommended protocols:

  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 120–130°C).
  • Karl Fischer Titration : Quantify water content (< 0.1% for anhydrous forms).
  • HPLC-PDA : Detect solvent residues (e.g., acetonitrile) that artificially enhance solubility .

Advanced: What in vitro assays are suitable for evaluating biological activity?

While direct activity data for this compound is limited, structural analogs (e.g., Frovatriptan intermediates) are evaluated via:

  • Serotonin Receptor Binding : Radioligand assays (5-HT1B/1D_{1B/1D} receptors) using 3H^3H-Serotonin.
  • Kinase Inhibition Screening : Test against Aurora kinases due to the tetrahydrocarbazole scaffold’s ATP-binding affinity .
  • CYP450 Metabolism Studies : Use liver microsomes to assess pharmacokinetic stability .

Advanced: How does the compound’s stability vary under physiological conditions?

  • pH Sensitivity : The methylamino group protonates in acidic environments (pH < 4), altering solubility.
  • Oxidative Degradation : The cyano group is stable, but the tetrahydrocarbazole core oxidizes in the presence of ROS (e.g., hydroxyl radicals). Stabilize with antioxidants (e.g., BHT) in formulation studies .

Advanced: What computational methods predict its drug-likeness?

  • Molecular Docking : Use the InChI-derived 3D structure ( ) to model interactions with 5-HT receptors.
  • ADMET Prediction : Tools like SwissADME calculate LogP (~2.8), indicating moderate lipophilicity suitable for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.